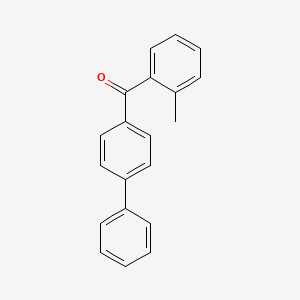

2-Methyl-4'-phenylbenzophenone

説明

Broader Context: Significance of Substituted Benzophenone (B1666685) Derivatives in Contemporary Chemical Sciences

Substituted benzophenone derivatives are a class of organic compounds built upon the benzophenone framework—a central carbonyl group bonded to two phenyl rings. The versatility of this core structure allows for the introduction of various functional groups onto the phenyl rings, leading to a vast library of molecules with tunable properties. uvabsorber.com This structural diversity has established benzophenones as ubiquitous scaffolds in several key areas of the chemical sciences. cymitquimica.com

In photochemistry, benzophenones are renowned for their ability to absorb UV radiation and act as photoinitiators. cymitquimica.comchemicalbook.com Upon absorbing light, the benzophenone molecule can transition to an excited triplet state, a relatively long-lived, high-energy state. This property allows it to initiate photochemical reactions, such as the polymerization of acrylates and other unsaturated monomers in UV-curable coatings, inks, and adhesives. cymitquimica.comuomphysics.net The specific substituents on the benzophenone rings can modulate the absorption wavelength and the efficiency of this process. uomphysics.net

The medicinal chemistry field extensively utilizes the benzophenone scaffold due to its presence in numerous natural products and synthetic compounds that exhibit a wide range of biological activities. cymitquimica.com Researchers have developed benzophenone derivatives as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govnih.gov For example, certain amino- and methoxy-substituted benzophenones have shown potent cytotoxicity against human cancer cell lines. nih.gov The ability of the benzophenone structure to serve as a versatile building block allows for the synthesis of complex molecules targeting specific biological pathways. cymitquimica.comuni.lu

Furthermore, in materials science, benzophenone derivatives are crucial components in the development of advanced organic materials. Their rigid structure and electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), often as part of host materials or as building blocks for thermally activated delayed fluorescent (TADF) emitters. The introduction of substituents like phenyl groups can extend the electronic conjugation within the molecule, a desirable trait for charge transport and emission in such devices. chemicalbook.com The conformation of the benzophenone, particularly the twist angle between the two aryl rings, is a critical parameter that influences its electronic and photophysical properties and can be controlled by the placement of substituents. nih.gov

Research Rationale and Scope of Academic Inquiry for 2-Methyl-4'-phenylbenzophenone

While the broader benzophenone family is well-studied, specific derivatives like this compound represent frontiers for targeted academic inquiry. The research rationale for investigating this particular compound stems from its unique combination of substituents, which are expected to impart a distinct set of properties compared to more common analogues.

The structure can be deconstructed into three key features:

The Benzophenone Core: Provides the fundamental photophysical and electronic properties.

The 2-Methyl Group: An ortho-methyl substituent introduces significant steric hindrance. This forces a larger dihedral (twist) angle between the methyl-substituted phenyl ring and the plane of the central carbonyl group. This conformational change is known to alter the molecule's electronic structure and photophysical behavior, such as its absorption and emission characteristics.

The 4'-Phenyl Group: This substituent on the second phenyl ring creates a biphenyl (B1667301) moiety. This extension of the π-conjugated system is expected to influence the molecule's electronic properties, potentially red-shifting its UV absorption spectrum and enhancing its utility in applications requiring long-wavelength absorption or specific charge-transport characteristics, such as in advanced photoinitiators or OLED materials. chemicalbook.comuomphysics.net

The primary research rationale is, therefore, to understand the interplay between the steric effect of the ortho-methyl group and the electronic effect of the para-phenyl group. Academic inquiry would focus on how this specific substitution pattern modulates the foundational properties of the benzophenone core.

The scope of a research program for this compound would logically include:

Synthesis: Development and optimization of a synthetic route, likely via a Friedel-Crafts acylation reaction between 2-methylbenzoyl chloride and biphenyl, or alternatively, between 4-phenylbenzoyl chloride and toluene (B28343), with subsequent analysis of the regioselectivity.

Structural Characterization: Detailed analysis using techniques like NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm the molecular structure and, crucially, to determine the precise solid-state conformation and dihedral angles.

Photophysical and Electrochemical Analysis: A thorough investigation of its UV-Vis absorption, fluorescence, and phosphorescence spectra. Key parameters for quantification would include molar absorptivity, quantum yields, and excited-state lifetimes to assess its potential as a photosensitizer or emitter. Electrochemical studies (e.g., cyclic voltammetry) would determine its HOMO/LUMO energy levels, providing insight into its suitability for electronic applications.

Application-Oriented Evaluation: Based on the characterized properties, the compound would be evaluated for its efficacy as a photoinitiator for radical polymerization or as a component in the fabrication of organic electronic devices.

This focused inquiry would provide valuable structure-property relationship data, contributing to a more nuanced understanding of the vast chemical space occupied by substituted benzophenone derivatives.

Data Tables

Table 1: Computed Properties of this compound This table presents properties for this compound computed from its chemical structure.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₆O | PubChem |

| IUPAC Name | (2-methylphenyl)-[4-(phenyl)phenyl]methanone | PubChem |

| Molecular Weight | 272.34 g/mol | PubChem |

| Monoisotopic Mass | 272.12012 Da | PubChem |

| XLogP3 (Predicted) | 4.7 | PubChem |

| InChIKey | VQUIWJXQTBMPAE-UHFFFAOYSA-N | PubChem |

Table 2: Comparison of Structurally Related Benzophenone Derivatives This table highlights the structural differences and primary research interests of benzophenones related to the title compound, providing context for its specific scientific value.

| Compound Name | Key Structural Feature(s) | Primary Research Applications/Interests |

| Benzophenone | Unsubstituted core structure | Photoinitiator, photosensitizer, building block cymitquimica.comuomphysics.net |

| 2-Methylbenzophenone (B1664564) | ortho-Methyl group | Study of steric effects on photophysics, synthetic intermediate uomphysics.net |

| 4-Phenylbenzophenone | para-Phenyl group (biphenyl moiety) | Photoinitiator for pigmented systems, UV filter, OLED materials chemicalbook.comuomphysics.net |

| This compound | ortho-Methyl and para-Phenyl groups | Investigation of combined steric and electronic effects |

Structure

3D Structure

特性

IUPAC Name |

(2-methylphenyl)-(4-phenylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O/c1-15-7-5-6-10-19(15)20(21)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUIWJXQTBMPAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30234497 | |

| Record name | Benzophenone, 2-methyl-4'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85296-08-8 | |

| Record name | Benzophenone, 2-methyl-4'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085296088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2-methyl-4'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30234497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 85296-08-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Methyl 4 Phenylbenzophenone

Established Synthetic Routes to Substituted Benzophenones

Traditional methods for synthesizing substituted benzophenones have long relied on robust and well-understood reaction pathways. These established routes, primarily Friedel-Crafts acylation and various cross-coupling reactions, form the foundation of aryl ketone synthesis.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation is a cornerstone of organic synthesis, providing a direct method for the introduction of an acyl group onto an aromatic ring. pearson.comlibretexts.org The reaction typically involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), reacting with an aromatic substrate. pearson.commasterorganicchemistry.com

For the synthesis of a molecule like 2-Methyl-4'-phenylbenzophenone, a plausible Friedel-Crafts approach would involve the acylation of biphenyl (B1667301) with 2-methylbenzoyl chloride or the acylation of toluene (B28343) with 4-phenylbenzoyl chloride. The regioselectivity of the acylation is a critical factor, as substitution patterns on the aromatic rings can direct the incoming acyl group to specific positions. The presence of the methyl group on toluene, for instance, is ortho- and para-directing.

Challenges in Friedel-Crafts acylation include the potential for the reaction to be inhibited by strongly deactivating substituents on the aromatic ring and the requirement of stoichiometric amounts of the Lewis acid catalyst, which can generate significant waste. libretexts.orgchemistryviews.org Recent advancements have explored the use of more environmentally friendly and recyclable catalysts, including ionic liquids, to mitigate these issues. researchgate.net

Table 1: Comparison of Catalysts in Friedel-Crafts Acylation for Benzophenone (B1666685) Synthesis

| Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| AlCl₃ | Dichloromethane | Up to 12 h | High | researchgate.net |

| BmimCl–FeCl₃ | Ionic Liquid | Shorter | High | researchgate.net |

| BmimCl–AlCl₃ | Ionic Liquid | Shorter | Moderate | researchgate.net |

Cross-Coupling Reactions: Suzuki-Miyaura Coupling and Related Protocols

Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of carbon-carbon bonds, offering an alternative to classical methods like Friedel-Crafts acylation. researchgate.net The Suzuki-Miyaura coupling, in particular, is widely used for the synthesis of biaryls and aryl ketones. mdpi.com This reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.comedu.krd

To synthesize this compound via a Suzuki-Miyaura coupling, one possible disconnection would involve the reaction of a 4-phenyl boronic acid derivative with a 2-methylbenzoyl halide, or conversely, a 2-methylphenylboronic acid with a 4-phenylbenzoyl halide. The reaction is known for its high functional group tolerance and generally proceeds with high selectivity. researchgate.netedu.krd

Recent research has focused on expanding the scope of Suzuki-Miyaura couplings to include less reactive coupling partners and developing more active and stable catalyst systems. mdpi.com The choice of palladium catalyst, ligand, base, and solvent are all critical parameters that can be optimized to achieve high yields. mdpi.comresearchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling in Aryl Ketone Synthesis

| Component | Example | Role | Reference |

|---|---|---|---|

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination | mdpi.comorganic-chemistry.org |

| Ligand | PPh₃, (t-Bu)₃P | Stabilizes and activates the palladium catalyst | chemistryviews.orgrsc.org |

| Base | K₂CO₃, K₃PO₄, KO-t-Bu | Promotes transmetalation | mdpi.comrsc.org |

| Boron Reagent | Arylboronic acid | Organoboron coupling partner | researchgate.netmdpi.com |

| Electrophile | Aryl halide/triflate, Acyl chloride | Organic halide/pseudohalide coupling partner | researchgate.netmdpi.com |

Development of Novel and Green Synthesis Approaches

In response to the growing demand for sustainable chemical processes, research has increasingly focused on developing novel and environmentally benign synthetic methodologies. Photocatalysis and other green protocols represent the forefront of this movement in the synthesis of benzophenone derivatives.

Photocatalytic Synthesis of Benzophenone Derivatives

Photocatalysis has gained significant traction as a green and efficient method for driving organic transformations using light as an energy source. rsc.orgchemrxiv.org Benzophenone itself can act as an effective photosensitizer in certain reactions. rsc.orgchemrxiv.org The synthesis of benzophenone derivatives through photocatalytic methods often involves radical-mediated pathways, offering unique reactivity compared to traditional ionic reactions. researchgate.netsemanticscholar.org

For instance, photocatalytic approaches can facilitate carbon-carbon bond formation under mild conditions, often at room temperature and using visible light. semanticscholar.org While specific examples for the direct photocatalytic synthesis of this compound are not yet widely reported, the general principles are applicable. This could involve the photocatalytic coupling of appropriate aryl precursors. Research in this area is rapidly evolving, with new photocatalysts and reaction protocols being continuously developed to broaden the scope and efficiency of these transformations. researchgate.netunipd.it

Environmentally Benign Synthetic Protocols for Aryl Ketones

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of aryl ketone synthesis, this has led to the development of protocols that utilize less toxic reagents, greener solvents like water, and catalytic systems that can be recycled. rsc.org

One notable advancement is the use of micellar catalysis, where reactions are performed in water using surfactants to create nanoscale reaction environments. rsc.org This approach has been successfully applied to α-arylation reactions of ketones, demonstrating the potential for complex bond formations in aqueous media. rsc.org Furthermore, mechanochemistry, which involves solvent-free reactions conducted by grinding, offers another promising green alternative that reduces waste and energy consumption. nih.gov The development of such protocols for the synthesis of this compound would represent a significant step towards more sustainable chemical manufacturing.

Optimization of Synthetic Reaction Conditions and Yields for this compound

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize product yield and purity while minimizing reaction time and resource consumption. scielo.brchemrxiv.org For the synthesis of this compound, key parameters to consider for optimization include the choice of catalyst, solvent, temperature, reaction time, and the stoichiometry of the reactants. osti.govresearchgate.net

For example, in a Suzuki-Miyaura coupling, a screening of different palladium catalysts, ligands, and bases would be necessary to identify the optimal combination for the specific substrates. The reaction temperature and time are also crucial; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. scielo.br A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the reaction parameter space and identify the optimal conditions. researchgate.net

While specific optimization data for the synthesis of this compound is limited in publicly available literature, general principles of reaction optimization for similar compounds can be applied. For instance, in the synthesis of 2-cyano-4'-methyl biphenyl, a related biaryl structure, reaction conditions such as catalyst loading, temperature, and base were systematically varied to achieve high yields. patsnap.com A similar approach would be essential for developing an efficient and high-yielding synthesis of this compound.

Table 3: General Parameters for Reaction Optimization

| Parameter | Factors to Consider | Potential Impact |

|---|---|---|

| Catalyst | Type (e.g., Pd, Ni), Ligand, Loading | Activity, Selectivity, Cost |

| Solvent | Polarity, Boiling Point, "Greenness" | Solubility, Reaction Rate, Environmental Impact |

| Temperature | Reaction Rate vs. Side Reactions | Yield, Purity |

| Time | Reaction Completion vs. Decomposition | Yield, Throughput |

| Reagents | Stoichiometry, Purity | Conversion, Yield |

| Base | Strength, Solubility | Reaction Rate, Substrate Compatibility |

Chemo-, Regio-, and Stereoselective Synthesis Aspects

The synthesis of an unsymmetrical diaryl ketone such as this compound requires careful consideration of chemo-, regio-, and stereoselectivity to ensure the desired isomer is obtained with high purity and yield. The primary retrosynthetic disconnections for this molecule suggest two main strategies: a Friedel-Crafts acylation or a metal-catalyzed cross-coupling reaction.

Friedel-Crafts Acylation:

This classic electrophilic aromatic substitution reaction is a cornerstone of aryl ketone synthesis. For this compound, two main Friedel-Crafts acylation routes are theoretically possible:

Acylation of biphenyl with 2-methylbenzoyl chloride: In this approach, biphenyl is treated with 2-methylbenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The regioselectivity of this reaction is a critical consideration. The phenyl group is an activating group and directs electrophilic substitution to the ortho and para positions. Due to steric hindrance from the adjacent phenyl group, the major product of the acylation of biphenyl is typically the para-substituted isomer. Therefore, this route is expected to yield 4-acylbiphenyl derivatives with high regioselectivity. The reaction of biphenyl with 2-methylbenzoyl chloride would likely favor the formation of the desired this compound.

Acylation of toluene with 4-phenylbenzoyl chloride: Alternatively, toluene can be acylated with 4-phenylbenzoyl chloride. The methyl group of toluene is an activating, ortho-, para-directing group. This would lead to a mixture of isomers, with the para-acylated product being the major one due to reduced steric hindrance compared to the ortho position. However, achieving high regioselectivity for the ortho-acylation to produce this compound would be challenging and likely result in a mixture of products, necessitating complex purification steps.

The regioselectivity in Friedel-Crafts acylation is influenced by both electronic and steric factors. Activating groups on the aromatic substrate generally increase the reaction rate and direct the incoming acyl group to the ortho and para positions. Conversely, deactivating groups slow down the reaction and direct substitution to the meta position.

| Starting Materials | Acylating Agent | Catalyst | Expected Major Product | Regioselectivity Considerations |

| Biphenyl | 2-Methylbenzoyl chloride | AlCl₃ | This compound | High para-selectivity on the biphenyl ring. |

| Toluene | 4-Phenylbenzoyl chloride | AlCl₃ | 4-Methyl-4'-phenylbenzophenone | Mixture of ortho and para isomers, with para predominating. |

Suzuki-Miyaura Cross-Coupling:

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a powerful and often more selective alternative to Friedel-Crafts acylation for the synthesis of biaryl ketones. Two plausible Suzuki coupling strategies for this compound are:

Coupling of (4-benzoylphenyl)boronic acid with 2-bromotoluene: This reaction would involve the palladium-catalyzed coupling of a pre-formed benzophenone derivative containing a boronic acid group with an ortho-substituted halobenzene.

Coupling of (2-methylphenyl)boronic acid with 4-bromobenzophenone (B181533): This is a highly convergent approach where two readily available substituted benzene (B151609) derivatives are coupled. The synthesis of 4-bromobenzophenone is straightforward via Friedel-Crafts acylation of benzene with 4-bromobenzoyl chloride. The subsequent Suzuki coupling with (2-methylphenyl)boronic acid in the presence of a palladium catalyst and a base would directly yield this compound. This method generally offers high chemoselectivity, as the carbon-boron and carbon-halogen bonds are specifically activated by the palladium catalyst.

The Suzuki-Miyaura coupling is known for its high functional group tolerance and excellent chemo- and regioselectivity, making it a preferred method for the synthesis of complex unsymmetrical biaryls.

| Aryl Halide/Triflate | Boronic Acid/Ester | Catalyst System | Product | Selectivity Aspects |

| 4-Bromobenzophenone | (2-Methylphenyl)boronic acid | Pd(PPh₃)₄ / Base | This compound | High chemoselectivity and regioselectivity. |

| 2-Bromotoluene | (4-Benzoylphenyl)boronic acid | Pd(OAc)₂ / Ligand / Base | This compound | Requires synthesis of the benzoylphenylboronic acid. |

Stereoselectivity is not a primary concern in the synthesis of the achiral this compound.

Post-Synthetic Derivatization and Functionalization Strategies

Once synthesized, this compound can undergo further chemical modifications to introduce new functional groups, thereby altering its physical and chemical properties. These derivatization strategies can target the aromatic rings or the carbonyl group.

Photochemical Functionalization:

Benzophenone and its derivatives are well-known for their photochemical reactivity. Upon absorption of UV light, the benzophenone moiety can be excited to a triplet state, which behaves like a diradical. This excited state can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. This reactivity can be exploited for C-H functionalization. For instance, in the presence of a C-H bond donor, this compound could potentially undergo intermolecular C-H activation. The resulting radicals could then couple to form new C-C bonds. This strategy is particularly useful for late-stage functionalization.

| Reaction Type | Reagents | Conditions | Potential Products |

| Photochemical C-H Activation | Substrate with activatable C-H bonds | UV irradiation | C-C coupled products |

Electrophilic Aromatic Substitution:

The two aromatic rings of this compound are susceptible to further electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The regiochemical outcome of these reactions will be dictated by the directing effects of the existing substituents on each ring.

On the 2-methylphenyl ring: The methyl group is an activating ortho-, para-director, while the benzoyl group is a deactivating meta-director. The combined effect of these two groups will direct incoming electrophiles. The positions ortho and para to the methyl group (and meta to the benzoyl group) will be the most activated.

On the 4-phenylphenyl ring: The phenyl group is an activating ortho-, para-director. Therefore, electrophilic substitution on this ring will primarily occur at the positions ortho to the phenyl group.

Careful control of reaction conditions would be necessary to achieve selective functionalization on one ring over the other.

| Reaction | Reagent | Ring Targeted | Expected Regioselectivity |

| Nitration | HNO₃/H₂SO₄ | 2-Methylphenyl | Substitution ortho/para to the methyl group |

| Bromination | Br₂/FeBr₃ | 4-Phenylphenyl | Substitution ortho to the phenyl group |

Nucleophilic Addition to the Carbonyl Group:

The carbonyl group of this compound is an electrophilic center and can undergo nucleophilic addition reactions. For example, reaction with organometallic reagents such as Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. Reduction of the ketone with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, (2-methylphenyl)(4'-phenylphenyl)methanol.

| Reaction | Reagent | Product Type |

| Grignard Reaction | RMgX | Tertiary alcohol |

| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |

These post-synthetic modifications allow for the generation of a library of derivatives from the core structure of this compound, enabling the exploration of structure-activity relationships in various applications.

Advanced Spectroscopic Characterization of 2 Methyl 4 Phenylbenzophenone

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis

Elucidation of Characteristic Vibrational Modes and Functional Group Assignments

The vibrational spectrum of 2-Methyl-4'-phenylbenzophenone is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. While specific experimental data for this compound is not extensively available in public literature, the characteristic vibrational modes can be predicted based on the analysis of related benzophenone (B1666685) derivatives. scialert.netnih.gov

Key functional group vibrations include:

C=O Stretching: The carbonyl group (C=O) of the benzophenone core typically exhibits a strong, sharp absorption band in the FTIR spectrum, generally in the region of 1650-1670 cm⁻¹. This band is often intense in the Raman spectrum as well.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the phenyl rings are expected to appear in the range of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The methyl group (CH₃) attached to the phenyl ring will show symmetric and asymmetric stretching vibrations, typically in the 2850-2960 cm⁻¹ region.

C-C Stretching (Aromatic): The in-plane stretching vibrations of the carbon-carbon bonds within the aromatic rings usually give rise to a set of bands between 1400 cm⁻¹ and 1600 cm⁻¹.

Methyl Group Deformations: The methyl group also presents characteristic bending (scissoring, rocking, and wagging) vibrations. Asymmetric deformations are typically observed around 1432-1475 cm⁻¹, while symmetric deformations (umbrella mode) appear near 1375 cm⁻¹. scialert.net Rocking modes are generally found in the 1010-1070 cm⁻¹ range. scialert.net

Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are sensitive to the substitution pattern of the benzene (B151609) rings and typically appear in the 650-900 cm⁻¹ region.

A theoretical approach using Density Functional Theory (DFT) calculations on similar substituted benzophenones has shown that such methods can accurately predict vibrational wavenumbers and assist in the assignment of complex spectra. scialert.netnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| Carbonyl (C=O) Stretch | 1650-1670 |

| Aromatic C-C Stretch | 1400-1600 |

| CH₃ Asymmetric Deformation | 1432-1475 |

| CH₃ Symmetric Deformation | ~1375 |

| CH₃ Rocking | 1010-1070 |

| Aromatic C-H Out-of-Plane Bend | 650-900 |

Conformational Analysis and Molecular Structure Elucidation via Vibrational Signatures

The three-dimensional structure of this compound, particularly the torsional angles between the phenyl rings and the central carbonyl group, significantly influences its vibrational spectrum. The molecule is not planar, and the steric hindrance introduced by the ortho-methyl group is expected to cause a significant twist in the corresponding phenyl ring out of the plane of the carbonyl group. The second phenyl ring will also be twisted, though likely to a different extent.

This non-planar conformation affects the conjugation between the phenyl rings and the carbonyl group, which can be observed as shifts in the C=O stretching frequency. A greater degree of twist would lead to reduced conjugation and a higher C=O stretching frequency, approaching that of a non-conjugated ketone.

Computational studies on diaryl ketones have demonstrated that the potential energy surface of these molecules can have multiple minima corresponding to different stable conformations. nih.gov Vibrational spectroscopy, in conjunction with theoretical calculations, can help to identify the predominant conformation in a given state (solid, liquid, or gas). For instance, the presence of specific bands or splitting of bands in the spectrum can indicate the existence of multiple conformers.

Electronic Absorption and Emission Spectroscopy: UV-Visible and Fluorescence Studies

UV-Visible and fluorescence spectroscopy provide information about the electronic transitions within a molecule. These techniques are sensitive to the extent of conjugation and the electronic nature of the substituents.

Analysis of Electronic Transitions and Absorption Maxima

The UV-Visible absorption spectrum of benzophenone derivatives is typically characterized by transitions involving the π electrons of the aromatic rings and the non-bonding (n) electrons of the carbonyl oxygen. The primary electronic transitions observed are π → π* and n → π*. wikipedia.orglibretexts.org

π → π Transitions:* These are typically high-intensity absorptions and are associated with the excitation of an electron from a bonding π orbital to an antibonding π* orbital. For benzophenones, these transitions are often observed in the shorter wavelength UV region. The presence of the biphenyl (B1667301) moiety in this compound is expected to lead to a red shift (bathochromic shift) of these bands compared to benzophenone itself, due to the extended π-system.

n → π Transitions:* This transition involves the promotion of a non-bonding electron from the oxygen of the carbonyl group to an antibonding π* orbital. This is a symmetry-forbidden transition, resulting in a weak absorption band at a longer wavelength, often appearing as a shoulder on the more intense π → π* bands.

The solvent can influence the position of these absorption maxima. A blue shift (hypsochromic shift) of the n → π* transition is often observed in polar solvents, while π → π* transitions may show a red shift. libretexts.org For related benzophenone derivatives, electronic transitions are observed in the UV region. scialert.net

Fluorescence and Phosphorescence Emission Characteristics

Upon absorption of UV radiation, an excited molecule can relax to the ground state through radiative pathways, namely fluorescence and phosphorescence.

Fluorescence: This is the emission of light from the relaxation of an electron from the lowest excited singlet state (S₁) to the ground singlet state (S₀). Fluorescence is typically a short-lived process. Many benzophenone derivatives are known to be fluorescent.

Phosphorescence: This involves a change in electron spin, with emission occurring from the lowest excited triplet state (T₁) to the ground singlet state (S₀). This is a spin-forbidden process, resulting in a much longer lifetime for the emission compared to fluorescence. Benzophenone itself is well-known for its efficient intersystem crossing to the triplet state and subsequent phosphorescence at low temperatures.

The emission characteristics of this compound would be influenced by the extended conjugation and the presence of the methyl group. The specific wavelengths of fluorescence and phosphorescence emission would provide further information about the energy levels of the excited states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the precise connectivity and environment of each atom can be determined.

¹H NMR:

Aromatic Protons: The protons on the three phenyl rings would appear in the downfield region, typically between 7.0 and 8.0 ppm. The complex splitting patterns would arise from spin-spin coupling between adjacent protons. The protons on the 2-methylphenyl ring would show a distinct pattern due to the influence of both the methyl group and the carbonyl bridge. The protons on the biphenyl moiety would also exhibit characteristic splitting.

Methyl Protons: The methyl group protons would appear as a singlet in the upfield region, likely around 2.3-2.5 ppm. chemicalbook.com

¹³C NMR:

Carbonyl Carbon: The carbonyl carbon is highly deshielded and would appear as a singlet at a very low field, typically in the range of 195-200 ppm. rsc.orgchemicalbook.com

Methyl Carbon: The methyl carbon would appear at a high field, typically around 20-22 ppm. rsc.org

One-Dimensional (1D) and Two-Dimensional (2D) NMR Techniques

For comparison, the ¹H NMR spectrum of the closely related compound, 2-methylbenzophenone (B1664564), in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the aromatic protons and the methyl group. chemicalbook.comnih.gov The aromatic protons typically appear in the range of δ 7.2 to 7.8 ppm, with their specific shifts and multiplicities determined by their position relative to the carbonyl and methyl groups. The methyl protons would present as a singlet, likely around δ 2.3 ppm. chemicalbook.com

In a hypothetical ¹H NMR spectrum of this compound, the signals would be more complex due to the additional phenyl ring. The protons of the tolyl group and the biphenyl moiety would resonate in the aromatic region, with their chemical shifts influenced by the electron-withdrawing nature of the carbonyl group and the anisotropic effects of the adjacent rings.

2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be indispensable for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons within each aromatic ring system, while an HSQC spectrum would correlate each proton signal to its directly attached carbon atom. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would further elucidate the connectivity by showing correlations between protons and carbons over two or three bonds, for instance, confirming the connection of the carbonyl carbon to the respective aromatic rings.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl Protons | ~ 2.3 | ~ 20 |

| Aromatic Protons | 7.2 - 8.0 | 125 - 145 |

| Carbonyl Carbon | N/A | ~ 197 |

Note: These are predicted values based on known spectroscopic data of similar compounds and general principles of NMR spectroscopy. Actual experimental values may vary.

Dynamic NMR for Conformational Exchange and Rotational Barriers

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study the rates of conformational changes in molecules, such as the rotation around single bonds. For this compound, DNMR could provide valuable information on the rotational barriers of the phenyl and tolyl groups around the bonds connecting them to the carbonyl carbon.

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged signals for the aromatic protons and carbons. However, at lower temperatures, this rotation can be slowed down, leading to the observation of distinct signals for non-equivalent protons or carbons. By analyzing the changes in the NMR line shapes as a function of temperature, it is possible to calculate the activation energy (ΔG‡) for the rotational process.

While specific DNMR studies on this compound have not been reported, research on other substituted benzophenones and related aromatic ketones has demonstrated the utility of this technique in determining rotational barriers. researchgate.net The steric hindrance introduced by the ortho-methyl group in this compound would be expected to significantly influence the barrier to rotation of the tolyl group compared to the unsubstituted phenyl ring.

Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₂₀H₁₆O), the predicted monoisotopic mass is 272.12012 Da. uni.lu

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion ([M]⁺) and various fragment ions. The fragmentation pattern is a molecular fingerprint that can provide structural information. The analysis of these fragmentation pathways is crucial for confirming the identity of the compound.

A plausible fragmentation pathway for this compound would involve the cleavage of the bonds adjacent to the carbonyl group. Common fragmentation patterns for benzophenones include the formation of benzoyl and substituted benzoyl cations.

Table 2: Predicted m/z Values for Adducts of this compound in HRMS uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 273.12740 |

| [M+Na]⁺ | 295.10934 |

| [M-H]⁻ | 271.11284 |

| [M+NH₄]⁺ | 290.15394 |

| [M+K]⁺ | 311.08328 |

| [M]⁺ | 272.11957 |

Data sourced from PubChemLite, predicted using CCSbase. uni.lu

The fragmentation would likely proceed through the following steps:

Formation of the molecular ion, [C₂₀H₁₆O]⁺˙ at m/z 272.

Cleavage of the bond between the carbonyl group and the tolyl ring to form a phenyl-benzoyl cation, [C₁₃H₉O]⁺ at m/z 181, and a tolyl radical.

Alternatively, cleavage of the bond between the carbonyl group and the biphenyl moiety to form a tolyl-benzoyl cation, [C₁₄H₁₁O]⁺ at m/z 195, and a phenyl radical.

Further fragmentation of the benzoyl-type cations could lead to the formation of a phenyl cation ([C₆H₅]⁺ at m/z 77) and a biphenyl cation ([C₁₂H₉]⁺ at m/z 153).

Time-Resolved Spectroscopic Techniques for Excited-State Dynamics

Time-resolved spectroscopy encompasses a range of techniques that probe the behavior of molecules in their electronically excited states on very short timescales. wikipedia.orgrp-photonics.com These methods are fundamental to understanding photochemical and photophysical processes.

Femtosecond and Nanosecond Transient Absorption Spectroscopy

Femtosecond and nanosecond transient absorption spectroscopy are powerful pump-probe techniques used to monitor the evolution of excited states. acs.orgrsc.org A short laser pulse (the pump) excites the molecule to a higher electronic state, and a second, time-delayed pulse (the probe) measures the absorption of the transient species formed. By varying the delay between the pump and probe pulses, the lifetime and decay pathways of the excited states can be determined.

For this compound, this technique could be used to study processes such as intersystem crossing from the initially populated singlet excited state (S₁) to the triplet state (T₁), which is a characteristic process for benzophenones. The rate of this process and the lifetime of the resulting triplet state are influenced by the molecular structure and the solvent environment. While specific transient absorption data for this compound is not available, studies on other benzophenone derivatives have provided detailed insights into these ultrafast processes. nih.gov

Time-Resolved Fluorescence and Phosphorescence Spectroscopy

Time-resolved fluorescence and phosphorescence spectroscopy measure the decay of light emitted from the excited singlet (fluorescence) and triplet (phosphorescence) states, respectively. These measurements provide direct information about the lifetimes of these states.

For most benzophenones, fluorescence from the S₁ state is very weak and short-lived due to efficient intersystem crossing to the triplet manifold. The phosphorescence from the T₁ state is typically more intense and has a much longer lifetime, often in the microsecond to second range at low temperatures in a rigid matrix.

For this compound, time-resolved phosphorescence measurements could determine the lifetime of its triplet state. This parameter is crucial for understanding its potential as a photosensitizer or in other photochemical applications. However, no specific time-resolved fluorescence or phosphorescence data for this compound has been reported in the reviewed scientific literature.

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, offering an unambiguous depiction of the molecule's conformation in the crystalline phase.

Despite the power of this technique, a search of crystallographic databases indicates that the crystal structure of this compound has not yet been reported.

Computational Chemistry and Theoretical Characterization of 2 Methyl 4 Phenylbenzophenone

Density Functional Theory (DFT) for Ground State Electronic and Geometric Structures

Density Functional Theory (DFT) has become a important tool in quantum chemistry for the investigation of the electronic structure of many-body systems. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like 2-Methyl-4'-phenylbenzophenone. DFT calculations are employed to determine the molecule's ground state geometry, electronic properties, and vibrational frequencies.

Geometry Optimization and Conformational Energy Landscapes

The conformational energy landscape can be explored by systematically rotating the key dihedral angles and calculating the energy at each point. This landscape reveals the global minimum energy structure as well as other local minima and the energy barriers between them. For similar biphenyl (B1667301) derivatives, DFT studies have shown that the dihedral angle between the two phenyl rings can vary significantly depending on the substituents. jcsp.org.pk

Illustrative Optimized Geometrical Parameters for this compound

| Parameter | Illustrative Value | Description |

| Dihedral Angle (C-C-C=O) of methyl-substituted ring | ~50° - 60° | The angle of twist of the methyl-substituted phenyl ring relative to the carbonyl plane. |

| Dihedral Angle (C-C-C=O) of phenyl-substituted ring | ~30° - 40° | The angle of twist of the phenyl-substituted phenyl ring relative to the carbonyl plane. |

| Dihedral Angle (C-C) of biphenyl moiety | ~35° - 45° | The angle of twist between the two rings of the biphenyl group. |

| C=O Bond Length | ~1.23 Å | The length of the carbonyl double bond. |

Note: These values are illustrative and based on typical DFT calculations for structurally related substituted benzophenones.

Molecular Orbital Analysis: HOMO-LUMO Energy Gaps and Spatial Distributions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the electronic behavior and reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and its ability to undergo electronic excitation. A smaller gap generally implies higher reactivity and easier excitation. researchgate.net

In this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl moiety, which can act as an effective electron donor. The LUMO, conversely, is anticipated to be centered on the benzophenone (B1666685) core, particularly the carbonyl group and the associated phenyl ring, which serves as the electron-accepting part of the molecule. This spatial separation of the HOMO and LUMO is characteristic of donor-acceptor systems.

Illustrative Frontier Orbital Energies and Gap for this compound

| Orbital | Illustrative Energy (eV) | Spatial Distribution |

| HOMO | -6.5 | Primarily located on the 4'-phenylphenyl group. |

| LUMO | -1.8 | Primarily located on the 2-methylbenzoyl group. |

| HOMO-LUMO Gap | 4.7 | Indicates good electronic stability. |

Note: These values are illustrative and based on typical DFT calculations for structurally related substituted benzophenones.

Electrostatic Potential Surfaces and Charge Density Distributions

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP maps electrostatic potential onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP surface would show a region of high negative potential around the carbonyl oxygen atom, making it a primary site for electrophilic interactions. The aromatic rings, particularly the biphenyl system, would exhibit regions of moderate negative potential above and below the plane of the rings, characteristic of π-electron density. The hydrogen atoms and the regions around the carbonyl carbon would show positive electrostatic potential.

Predicted Vibrational Frequencies and Comparison with Experimental Data

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be compared with experimental data obtained from infrared (IR) and Raman spectroscopy to validate the accuracy of the computational model and to aid in the assignment of experimental vibrational bands.

For this compound, characteristic vibrational modes would include the C=O stretching frequency, which is sensitive to the electronic environment and typically appears in the range of 1650-1680 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methyl group would be observed at higher frequencies (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively). The complex fingerprint region at lower frequencies would contain numerous C-C stretching and bending vibrations of the aromatic rings. It is common practice to scale the calculated frequencies by a factor (typically around 0.96-0.98 for B3LYP functionals) to better match experimental values, accounting for anharmonicity and basis set limitations.

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Chemical Hardness)

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites for nucleophilic, electrophilic, and radical attack. For this compound, the Fukui functions would likely confirm that the carbonyl carbon is a primary site for nucleophilic attack, while the oxygen atom is susceptible to electrophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying the properties of electronically excited states. researchgate.net TD-DFT can predict electronic absorption spectra (UV-Vis spectra) by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states.

For this compound, TD-DFT calculations would reveal the nature of its electronic transitions. Typically, benzophenone and its derivatives exhibit n→π* and π→π* transitions. scialert.netscispace.com The n→π* transition, involving the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is usually the lowest energy transition but is often weak (low oscillator strength). The π→π* transitions, which involve the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals, are generally more intense and occur at higher energies. researchgate.net The presence of the extended conjugation from the biphenyl group is expected to cause a red-shift (shift to longer wavelengths) of the π→π* absorption bands compared to unsubstituted benzophenone. scialert.net

Illustrative TD-DFT Predicted Electronic Transitions for this compound

| Transition | Illustrative Wavelength (nm) | Illustrative Oscillator Strength (f) | Description |

| S₀ → S₁ | ~340 | ~0.01 | Weak n→π* transition localized on the carbonyl group. |

| S₀ → S₂ | ~280 | ~0.5 | Strong π→π* transition with charge transfer character from the biphenyl moiety to the benzoyl group. |

| S₀ → S₃ | ~250 | ~0.3 | Another π→π* transition within the aromatic system. |

Note: These values are illustrative and based on typical TD-DFT calculations for structurally related substituted benzophenones.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its physicochemical properties. springernature.comnih.gov This predictive approach is invaluable in chemical and pharmaceutical research, as it allows for the estimation of a compound's properties without the need for empirical synthesis and testing. springernature.comnih.gov For a molecule like this compound, QSPR modeling can offer predictive insights into various characteristics, guiding further research and application. The development of a robust QSPR model follows a systematic workflow that includes data collection, descriptor calculation, model generation, and rigorous validation. nih.gov

Research Findings and Predictive Modeling

Molecular Descriptors for this compound

The first step in QSPR modeling is the calculation of molecular descriptors. These are numerical values that represent different aspects of a molecule's structure. For this compound, a variety of descriptors would be calculated, including:

Topological Descriptors: These describe the connectivity of atoms in the molecule. Examples include the Wiener index and the Randic index. researchgate.netnih.gov

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Physicochemical Descriptors: These relate to properties like hydrophobicity (logP) and polarizability.

A hypothetical selection of descriptors for this compound is presented in the table below.

| Descriptor Class | Descriptor Name | Hypothetical Value | Significance |

| Topological | Wiener Index | 1588 | Relates to branching and overall size |

| Geometrical | Molecular Surface Area (Ų) | 320.5 | Influences interactions with other molecules |

| Quantum Chemical | HOMO Energy (eV) | -6.2 | Indicator of electron-donating ability |

| Quantum Chemical | LUMO Energy (eV) | -1.8 | Indicator of electron-accepting ability |

| Physicochemical | LogP | 5.1 | Measure of hydrophobicity |

Model Development and Validation

Once the descriptors are calculated for a series of related benzophenone derivatives, a mathematical model is developed to correlate these descriptors with a specific property. Multiple linear regression (MLR) and machine learning algorithms like genetic function approximation (GFA) are commonly employed for this purpose. plos.orgnih.gov

The predictive power and robustness of the developed QSPR model must be rigorously validated. plos.org This is typically achieved through:

Internal Validation: Techniques like leave-one-out cross-validation (Q²). rsc.org

External Validation: Using a separate test set of compounds that were not used in the model development. plos.orgrsc.org

Y-randomization: A test to ensure the model is not a result of chance correlation. plos.orgnih.gov

The quality of a QSPR model is assessed by statistical parameters such as the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). rsc.org A high value for these parameters indicates a strong correlation and good predictive ability.

The table below illustrates a hypothetical QSPR model for predicting a property of benzophenone derivatives, including this compound.

| Compound | Experimental Property Value | Predicted Property Value | Residual |

| Benzophenone | 4.5 | 4.6 | -0.1 |

| 4-Methylbenzophenone | 4.8 | 4.75 | 0.05 |

| This compound | 5.2 | 5.25 | -0.05 |

| 3,5-Dichlorobenzophenone | 4.1 | 4.12 | -0.02 |

Photochemistry and Excited State Dynamics of 2 Methyl 4 Phenylbenzophenone

Fundamental Photoreactivity Mechanisms

The photoreactivity of 2-Methyl-4'-phenylbenzophenone is rooted in the behavior of its parent compound, benzophenone (B1666685), which is a cornerstone of photochemistry. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to a highly efficient process known as intersystem crossing (ISC), the S₁ state rapidly converts to the lower-energy triplet state (T₁), with a quantum yield approaching unity. wikipedia.org It is this long-lived triplet state that dictates the subsequent photoreactivity.

Intermolecular and Intramolecular Hydrogen Abstraction Processes

A hallmark reaction of triplet-state benzophenones is hydrogen abstraction. This can occur via two distinct pathways for this compound:

Intermolecular Hydrogen Abstraction: In the presence of a suitable hydrogen-donating substrate (R-H), the triplet-excited this compound can abstract a hydrogen atom to form a diphenylketyl radical and a substrate-derived radical (R•). wikipedia.org This reactivity is the basis for its use as a Type II photoinitiator in UV-curable formulations, where it is often paired with a co-initiator, such as a tertiary amine, that serves as an efficient hydrogen donor. sigmaaldrich.comsellchems.com The process is fundamental to photopolymerization. smolecule.com The general reaction is as follows:

Ph₂(C=O) + hν → ¹[Ph₂(C=O)]* → ³[Ph₂(C=O)]* ³[Ph₂(C=O)]* + R-H → Ph₂(C•-OH) + R•

Intramolecular Hydrogen Abstraction: The presence of a methyl group at the ortho-position of one of the phenyl rings introduces a pathway for intramolecular hydrogen abstraction. This is a well-documented process for ortho-alkylated benzophenones. The triplet-excited carbonyl group abstracts a hydrogen atom from the adjacent methyl group, leading to the formation of a short-lived biradical intermediate. This biradical can then undergo various reactions, including cyclization to form benzocyclobutenol derivatives or disproportionation back to the enol form of the original ketone. This intramolecular process is typically very rapid and can compete with or even dominate over intermolecular hydrogen abstraction, depending on the reaction conditions and the concentration of external hydrogen donors.

Photoinduced Electron Transfer (PET) Pathways

Photoinduced electron transfer (PET) represents another critical deactivation pathway for the excited triplet state of this compound. youtube.com An excited state is both a stronger oxidizing agent and a stronger reducing agent than its corresponding ground state. youtube.com In the context of this compound, the triplet state can act as an electron acceptor when interacting with a suitable electron donor (D).

This process, known as reductive quenching, results in the formation of the this compound radical anion and the donor's radical cation (D•⁺). youtube.com

³[Ketone]* + Donor → [Ketone]•⁻ + [Donor]•⁺

Studies on similar molecules, such as 4-carboxybenzophenone, have shown that PET can be a significant process, competing directly with triplet-triplet energy transfer. mdpi.com The efficiency of PET is governed by the thermodynamics of the system, specifically the oxidation potential of the donor and the reduction potential of the excited ketone. In systems containing molecules with low ionization potentials, such as amines or certain sulfides, PET can become a dominant deactivation pathway for the triplet state. researchgate.net The resulting radical anion is a key transient species that can be observed using techniques like laser flash photolysis. mdpi.comresearchgate.net

Generation and Trapping of Transient Radical Species

The primary photoreactions of this compound—hydrogen abstraction and photoinduced electron transfer—lead to the formation of distinct transient radical species.

Ketyl Radical: Formed via hydrogen abstraction, the ketyl radical (Ph₂(C•-OH)) is a neutral radical species. Its formation is a key step in photoinitiation processes. wikipedia.orgsellchems.com In the absence of other reactive species, two ketyl radicals can couple to form a pinacol, a characteristic product of benzophenone photoreduction. bgsu.edu

Radical Anion: Formed via photoinduced electron transfer, the radical anion ([Ph₂CO]•⁻) is a charged species. mdpi.com Its fate depends on the surrounding medium; in proton-donating solvents, it can be protonated to yield the same ketyl radical formed through hydrogen abstraction.

Biradical: The intramolecular hydrogen abstraction unique to the ortho-methylated structure results in a biradical intermediate.

These transient species have short lifetimes, typically in the microsecond to millisecond range, and are studied using time-resolved spectroscopic techniques like nanosecond transient absorption (ns-TA) spectroscopy. mdpi.comedinst.com The table below summarizes the characteristic transient species and their origins.

| Transient Species | Formation Pathway | Precursor | Typical Subsequent Reaction |

| Ketyl Radical | Intermolecular H-Abstraction | Triplet State + H-Donor | Dimerization (Pinacol formation), Radical coupling |

| Radical Anion | Photoinduced Electron Transfer | Triplet State + e⁻ Donor | Protonation, Back-electron transfer |

| Biradical | Intramolecular H-Abstraction | Triplet State (ortho-methyl) | Cyclization, Disproportionation |

Photophysical Energy Transfer Processes

Beyond its direct photoreactivity, the excited triplet state of this compound is a potent energy donor, engaging in several key photophysical processes.

Singlet Oxygen Photosensitization and Quenching Mechanisms

This compound is expected to be an efficient photosensitizer for the generation of singlet oxygen (¹O₂), a highly reactive oxygen species. This expectation is based on its structural analog, 4-phenylbenzophenone, which has been proposed as a reference standard for singlet oxygen quantum yield (ΦΔ) determinations. rsc.org

The mechanism involves the transfer of energy from the triplet-excited ketone to ground-state molecular oxygen (³O₂), which is unique in being a ground-state triplet. rsc.org This triplet-triplet energy transfer is spin-allowed and highly efficient, resulting in the de-excitation of the ketone back to its singlet ground state and the promotion of oxygen to its excited singlet state.

³[Ketone]* + ³O₂ → ¹[Ketone] + ¹O₂

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which is the number of singlet oxygen molecules formed per photon absorbed by the sensitizer (B1316253). nih.gov The ΦΔ can be determined experimentally, often using a chemical trapping method with a known ¹O₂ quencher like 1,3-diphenylisobenzofuran (B146845) (DPBF) and comparing the result to a standard sensitizer. researchgate.net

Conversely, the compound itself can quench singlet oxygen, although this is generally a much less significant process than sensitization. Quenching can occur through physical deactivation (returning ¹O₂ to ³O₂ without reaction) or chemical reaction (oxidation of the benzophenone derivative).

Mechanistic Studies of Chemical Reactions Involving 2 Methyl 4 Phenylbenzophenone

Role in Organic Synthesis and Catalysis

2-Methyl-4'-phenylbenzophenone is a benzophenone (B1666685) derivative that plays a significant role as a photoinitiator in various light-induced chemical processes. Its utility in organic synthesis and catalysis is primarily centered on its ability to absorb ultraviolet (UV) light and generate reactive species that can initiate polymerization reactions or participate in other photochemical transformations.

Applications as a Photoinitiator in Radical Polymerization

This compound functions as a Type II photoinitiator. Upon absorption of UV radiation, the benzophenone moiety is excited from its ground state (S₀) to a singlet excited state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable triplet excited state (T₁). This triplet state is the primary reactive species in the initiation of radical polymerization.

The triplet state of this compound is a diradical and can abstract a labile hydrogen atom from a synergist or co-initiator, which is typically an amine or a thiol. This hydrogen abstraction process generates a ketyl radical from the photoinitiator and a new radical from the co-initiator. The radical generated from the co-initiator is then responsible for initiating the polymerization of monomers, such as acrylates or methacrylates, leading to the formation of a polymer network.

The efficiency of this compound as a photoinitiator is dependent on several factors, including the quantum yield of intersystem crossing, the lifetime of the triplet state, and the rate of hydrogen abstraction from the co-initiator.

Mechanistic Insights into UV-Curing Processes

UV-curing is a rapid, solvent-free process used for the hardening of coatings, inks, and adhesives. This compound is employed in these formulations to initiate the photopolymerization that leads to the cured film. The mechanism in UV-curing follows the same principles as in radical polymerization.

Upon UV exposure, the photoinitiator generates radicals that attack the double bonds of the oligomers and monomers in the formulation. This initiates a chain reaction, leading to a highly cross-linked polymer network, which constitutes the cured material. The presence of the methyl and phenyl substituents on the benzophenone core can influence the photochemical and photophysical properties of the molecule, such as its absorption spectrum and the reactivity of its triplet state, which in turn affects the curing speed and efficiency.

Photoredox Catalysis and Related Transformations

While benzophenone and its derivatives are well-known photocatalysts in various organic transformations, specific studies detailing the application of this compound in photoredox catalysis are not extensively documented in the reviewed literature. In principle, the excited triplet state of this compound could act as both an oxidant and a reductant, enabling its participation in photoredox cycles.

For instance, the excited triplet state could be quenched by an electron donor to form a radical anion, or it could accept an electron from a substrate, thereby oxidizing it. These reactive intermediates could then engage in a variety of chemical transformations. However, detailed mechanistic pathways and the scope of such reactions involving this compound remain an area for further investigation.

Reaction Kinetics and Thermodynamic Analysis

Characterization of Reactive Intermediates and Transition States

The characterization of reactive intermediates and transition states is paramount to understanding the mechanistic details of chemical reactions involving this compound. Given its structural similarity to benzophenone, its photochemical behavior is expected to follow similar pathways, primarily involving the excitation of the molecule to a triplet state, which then acts as the key reactive species.

Spectroscopic Detection and Identification of Transient Species

Transient absorption spectroscopy is a powerful technique used to detect and identify short-lived reactive intermediates. In the context of this compound, the primary reactive intermediates anticipated in photochemical reactions are the triplet excited state and the corresponding ketyl radical, formed upon hydrogen abstraction from a suitable donor.

Upon photoexcitation, this compound is expected to undergo rapid intersystem crossing from the initially formed singlet excited state (S1) to the more stable triplet excited state (T1) with nearly 100% efficiency. This triplet state is a diradical and is the key species responsible for the subsequent chemistry. The triplet state of benzophenone itself has a characteristic transient absorption spectrum with a maximum around 530 nm.

This triplet species can then abstract a hydrogen atom from a donor molecule, leading to the formation of a ketyl radical. The benzophenone ketyl radical is a well-characterized transient species with distinct absorption maxima. Studies on benzophenone have shown that the ketyl radical exhibits strong absorption in the UV region, typically around 350 nm, with a broader, weaker absorption in the visible region. The exact positions of these absorption maxima can be influenced by the solvent and the specific substituents on the benzophenone core. For this compound, the presence of the methyl and phenyl groups may cause slight shifts in these absorption bands compared to the parent benzophenone molecule.

| Transient Species | Typical Absorption Maxima (λmax) | Notes |

|---|---|---|

| Triplet State (T1) of Benzophenone | ~530 nm | Broad absorption in the visible region. |

| Benzophenone Ketyl Radical | ~350 nm and ~540 nm | Strong absorption in the UV and weaker absorption in the visible region. |

Computational Elucidation of Transition State Geometries

While spectroscopic methods are invaluable for identifying reactive intermediates, computational chemistry provides a means to explore the high-energy transition states that connect reactants, intermediates, and products. Density Functional Theory (DFT) is a commonly employed computational method for elucidating the geometries of transition states in chemical reactions.

For the hydrogen abstraction reaction involving the triplet state of a benzophenone derivative, the transition state is the highest energy point along the reaction coordinate as the hydrogen atom is transferred from the donor molecule to the carbonyl oxygen of the excited ketone. Computational studies on the hydrogen abstraction from an alcohol (like isopropanol) by triplet benzophenone have provided insights into the geometry of this critical transition state.

In the transition state, the bond between the hydrogen atom and the donor atom (e.g., the carbon of the alcohol) is partially broken, while a new bond between the hydrogen atom and the carbonyl oxygen is partially formed. The geometry of the benzophenone moiety itself is also distorted from its ground-state equilibrium geometry. The table below presents representative calculated geometric parameters for the transition state of hydrogen abstraction from a generic hydrogen donor (R-H) by a benzophenone-type molecule, based on computational studies of similar systems. These parameters illustrate the key structural features of such a transition state.

| Parameter | Description | Typical Calculated Value (Å or °) |

|---|---|---|

| r(C=O) | Carbonyl bond length of the benzophenone moiety. | ~1.25 - 1.30 Å |

| r(O-H) | Distance between the carbonyl oxygen and the transferring hydrogen. | ~1.30 - 1.40 Å |

| r(C-H) | Distance between the transferring hydrogen and the donor carbon atom. | ~1.35 - 1.45 Å |

| ∠(C-O-H) | Angle of the newly forming hydroxyl group. | ~100 - 105° |

| ∠(O-H-C) | Angle of the hydrogen transfer. | ~170 - 180° |

These computational models are crucial for visualizing the fleeting moments of a chemical reaction and for understanding the energetic barriers that govern the reaction rate. For this compound, similar computational approaches can be applied to predict the specific geometries of its transition states in various reactions, taking into account the electronic and steric influences of the methyl and phenyl substituents.

Applications in Advanced Materials Science Utilizing 2 Methyl 4 Phenylbenzophenone

Photoinitiator Systems in Polymer Chemistry and Coating Technologies

2-Methyl-4'-phenylbenzophenone belongs to the class of Type II photoinitiators, which function via a bimolecular process to generate the free radicals necessary for initiating polymerization. sigmaaldrich.com Upon absorption of ultraviolet (UV) light, the benzophenone (B1666685) moiety transitions to an excited triplet state. This excited molecule then abstracts a hydrogen atom from a synergist, typically a tertiary amine, to produce a ketyl radical and an amine-derived radical. The latter is highly reactive and efficiently initiates the polymerization of monomers and oligomers, such as acrylates, leading to the rapid curing of inks, coatings, and adhesives. sigmaaldrich.comuvabsorber.com

Formulation and Performance in UV-Curable Inks, Coatings, and Adhesives

The efficacy of this compound as a photoinitiator is leveraged in a variety of UV-curable formulations. These systems offer significant advantages over traditional thermal curing methods, including faster cure speeds, lower energy consumption, and reduced emission of volatile organic compounds (VOCs). The performance of this compound in these applications is influenced by several factors, including its concentration, the nature of the synergist, and the composition of the polymerizable formulation.

In UV-curable inks, the incorporation of a photoinitiator like this compound is critical for achieving rapid and complete curing, which is essential for high-speed printing processes. riverlandtrading.com Similarly, in the realm of protective and decorative coatings for substrates such as wood, plastic, and metal, this compound can facilitate the formation of a durable, cross-linked polymer network, enhancing properties like scratch resistance and chemical inertness. riverlandtrading.comuvabsorber.com The formulation of UV-curable adhesives also benefits from the use of such photoinitiators, enabling on-demand curing and strong bonding for a variety of industrial assembly applications. riverlandtrading.com

The selection of the appropriate concentration of this compound is crucial for optimizing the curing process. While a higher concentration can lead to a faster cure rate, it may also result in incomplete curing at greater depths due to increased light absorption at the surface. A typical recommended dosage for related benzophenone photoinitiators is in the range of 2-5% by weight of the total formulation. uvabsorber.com

Table 1: Formulation and Performance Characteristics of Benzophenone-Based Photoinitiators in UV-Curable Systems

| Property | Description | Typical Values/Observations with Related Compounds |

| Photoinitiator Type | Classification based on the mechanism of radical generation. | Type II (requires a synergist, e.g., tertiary amine) sigmaaldrich.com |

| Typical Concentration | Recommended loading level in the formulation. | 2-5% w/w uvabsorber.com |

| Synergist | Co-initiator that donates a hydrogen atom to the excited photoinitiator. | Tertiary amines |

| Applicable Monomers | Types of polymerizable species. | Acrylates, Methacrylates uvabsorber.com |

| Curing Speed | Rate of polymerization upon UV exposure. | High, dependent on UV lamp intensity and formulation uvabsorber.com |

| End-Use Applications | Industries and products where these systems are employed. | UV-curable inks, coatings for wood and plastic, adhesives riverlandtrading.comuvabsorber.com |

Structure-Activity Relationships for Photoinitiation Efficiency

The efficiency of a photoinitiator is intrinsically linked to its molecular structure. In the case of this compound, the substituents on the benzophenone core play a significant role in modulating its photochemical activity. The methyl group, being an electron-donating group, can influence the energy of the excited states and the efficiency of intersystem crossing to the reactive triplet state. The phenyl group on the 4' position extends the conjugation of the system, which can affect the wavelength of maximum absorption (λmax) and the molar extinction coefficient.

A key aspect of a photoinitiator's performance is the overlap between its UV absorption spectrum and the emission spectrum of the UV light source, typically a medium-pressure mercury lamp. sigmaaldrich.com The extended conjugation provided by the 4'-phenyl group may shift the absorption to longer wavelengths, which can be advantageous for curing pigmented or thicker coatings where UV light penetration is limited.

Advanced Polymerization Kinetics in Material Curing

The efficiency of radical generation is a primary determinant of the polymerization rate. This efficiency is influenced by the quantum yield of intersystem crossing and the rate constant of the hydrogen abstraction reaction. Once radicals are formed, they initiate chain growth by adding to the double bonds of the acrylate (B77674) or other monomers. The polymerization proceeds via a chain reaction mechanism, leading to the rapid formation of a cross-linked polymer network.